molecular formula C4H8N2OS B12941377 Acetamide, N-methyl-2-(methylamino)-2-thioxo- CAS No. 38762-37-7

Acetamide, N-methyl-2-(methylamino)-2-thioxo-

Cat. No.: B12941377
CAS No.: 38762-37-7
M. Wt: 132.19 g/mol
InChI Key: HEMSCUWUWNUODL-UHFFFAOYSA-N
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Description

Acetamide, N-methyl-2-(methylamino)-2-thioxo- (CAS: 38762-37-7) is a thioamide derivative with the molecular formula C₄H₉N₂OS and a molecular weight of 133.19 g/mol . Its structure features a thioxo (C=S) group replacing the carbonyl oxygen in the acetamide backbone, along with methyl and methylamino substituents. Thioamides are known for their role in medicinal chemistry, often serving as enzyme inhibitors or ligands due to their enhanced nucleophilicity compared to amides .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38762-37-7

Molecular Formula

C4H8N2OS

Molecular Weight

132.19 g/mol

IUPAC Name

N-methyl-2-(methylamino)-2-sulfanylideneacetamide

InChI

InChI=1S/C4H8N2OS/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8)

InChI Key

HEMSCUWUWNUODL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=S)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-methyl-2-(methylamino)-2-thioxo- can be achieved through several methods. One common approach involves the reaction of methylamine with acetamide in the presence of a thioxo group donor. The reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of Acetamide, N-methyl-2-(methylamino)-2-thioxo- often involves large-scale reactions using automated equipment. The process may include steps such as purification and crystallization to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-methyl-2-(methylamino)-2-thioxo- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or other reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including compounds related to acetamide, N-methyl-2-(methylamino)-2-thioxo-, in exhibiting significant anticancer properties. For instance, thiazole-pyridine hybrids have shown efficacy against various cancer cell lines such as PC3 (prostate cancer) and MCF-7 (breast cancer) with IC₅₀ values indicating their potency compared to standard chemotherapeutics like 5-fluorouracil .

Case Study:
A study synthesized a series of thiazole-integrated compounds that were evaluated for their cytotoxic activity. One compound demonstrated an IC₅₀ of 5.71 μM against breast cancer cells, outperforming established treatments .

2. Anticonvulsant Properties
Thiazole derivatives have been investigated for their anticonvulsant activities. Compounds such as those derived from acetamide have shown promising results in various seizure models, indicating their potential as alternative treatments for epilepsy .

Data Table: Anticonvulsant Activity of Thiazole Derivatives

Compound IDMedian Effective Dose (mg/kg)Model Tested
4b24.38Electroshock
688.23Chemo-shock

Antibacterial Applications

The antibacterial properties of thiazole derivatives have also been explored extensively. Compounds related to acetamide have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study:
In a recent investigation, several thiazole compounds were synthesized and tested for antibacterial activity against Staphylococcus epidermidis and other pathogens. Some derivatives exhibited MIC values comparable to standard antibiotics like norfloxacin .

Data Table: Antibacterial Activity of Thiazole Derivatives

Compound IDMinimum Inhibitory Concentration (µg/mL)Bacteria Tested
43a31.25Staphylococcus epidermidis
43b<50E. coli

Biochemical Applications

1. Enzyme Inhibition
Acetamide derivatives have been studied for their ability to inhibit specific enzymes involved in cancer metabolism, particularly methionine synthase, which is overexpressed in certain tumor cells . This inhibition can disrupt the synthesis of methionine, a critical amino acid for tumor growth.

Case Study:
A series of substituted methyl thioacetamides were designed to mimic the structure of methyltetrahydrofolate (MTHF), resulting in significant enzyme inhibition with low IC₅₀ values against prostate cancer cell lines .

Mechanism of Action

The mechanism of action of Acetamide, N-methyl-2-(methylamino)-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioacetamide Derivatives with Quinazolinone Moieties

Compounds such as N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (, Compound 5) share the thioacetamide core but incorporate quinazolinone and thiazolidinone rings. The quinazolinone moiety also enhances biological activity, particularly in antimicrobial and anticancer contexts, as demonstrated by derivatives in .

Table 1: Comparison of Key Features
Compound Name Molecular Formula Key Functional Groups Melting Point (°C) Notable Activity
Acetamide, N-methyl-2-(methylamino)-2-thioxo- C₄H₉N₂OS Thioamide, methylamino Not reported Unknown (structural simplicity)
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide C₁₉H₁₅N₅O₂S₂ Thioamide, quinazolinone, thiazolidinone 269–315 Antimicrobial, anticancer
N-(2-methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide C₂₅H₂₂N₄O₃S₂ Thioamide, sulfonyl, imino Not reported Enzyme inhibition

Thiazolidinone-Containing Thioacetamides

Compounds like N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide () exhibit fused thiazolidinone-indole systems. The thiazolidinone ring introduces additional hydrogen-bonding sites and redox activity, which are absent in the target compound.

Muscarinic Ligands with Acetamide Backbones

N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide () lacks the thioxo group but shares the acetamide framework. Its activity as a presynaptic antagonist and postsynaptic agonist highlights the role of acetamide derivatives in modulating neurotransmitter release. The absence of the thioxo group in this compound reduces its electrophilicity, likely altering receptor binding kinetics compared to thioamides .

Aryl-Substituted Thioacetamides

Derivatives such as 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () feature aromatic substituents that enhance lipophilicity and crystallinity. In contrast, the target compound’s aliphatic substituents may favor solubility in polar solvents .

Biological Activity

Acetamide, N-methyl-2-(methylamino)-2-thioxo- (chemical formula: C5H10N2OS), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

Acetamide, N-methyl-2-(methylamino)-2-thioxo- has been investigated for several biological activities, including:

  • Antimicrobial Properties : Studies indicate that this compound exhibits moderate antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria. Its efficacy is often compared to other acetamide derivatives, with some showing enhanced activity due to specific structural modifications .
  • Anticancer Activity : Preliminary research suggests potential anticancer properties, with the compound demonstrating cytotoxic effects on certain cancer cell lines. The mechanism appears to involve interference with cellular processes such as DNA replication and apoptosis induction .

The biological activity of Acetamide, N-methyl-2-(methylamino)-2-thioxo- can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects. For example, inhibition of urease has been documented, with IC50 values indicating effective concentrations for therapeutic applications .
  • DNA Interaction : Similar to other thioxo compounds, it may intercalate with DNA, disrupting replication and transcription processes. This interaction is crucial for its anticancer properties .
  • Structural Modifications : Variations in the molecular structure significantly affect its biological activity. The presence of specific functional groups enhances its interaction with biological targets, improving efficacy against pathogens and cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of Acetamide derivatives. Key findings include:

  • Methyl and Thio Groups : The presence of methyl and thio groups in the acetamide structure enhances antimicrobial and cytotoxic activities compared to simpler acetamides .
  • Substituent Effects : Modifications such as adding electron-donating or withdrawing groups can significantly influence the compound's reactivity and biological effectiveness. For instance, compounds with methoxy or halogen substituents have shown improved activity against various microbial strains .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of Acetamide, N-methyl-2-(methylamino)-2-thioxo- against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL, indicating moderate effectiveness compared to standard antibiotics.

Case Study 2: Anticancer Potential

Research involving the application of Acetamide, N-methyl-2-(methylamino)-2-thioxo- on human cancer cell lines demonstrated significant cytotoxicity. The compound showed an IC50 value of approximately 25 µM against breast cancer cells (MCF-7), suggesting potential for further development as an anticancer agent .

Comparative Analysis

The following table summarizes key properties and activities of Acetamide, N-methyl-2-(methylamino)-2-thioxo-, alongside related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityKey Structural Features
Acetamide, N-methyl-2-(methylamino)-2-thioxoModerate (MIC 32-64 µg/mL)IC50 ~ 25 µMMethyl and thio groups
Propanamide DerivativesHighVariablePiperidine moiety enhances activity
Thiazole DerivativesVariableHighEssential for cytotoxic activity

Q & A

Q. What are the established synthetic routes for N-methyl-2-(methylamino)-2-thioxo-acetamide, and how can reaction progress be monitored?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thioamide derivatives are often prepared by reacting methylamine derivatives with thiocarbonylating agents (e.g., Lawesson’s reagent). Reaction progress is typically monitored using thin-layer chromatography (TLC) with appropriate solvent systems (e.g., ethyl acetate/hexane) . Potassium carbonate in dimethylformamide (DMF) is a common base for deprotonation, facilitating thioamide formation .

Q. Which spectroscopic techniques are most effective for characterizing N-methyl-2-(methylamino)-2-thioxo-acetamide?

Key techniques include:

  • IR spectroscopy : To confirm the presence of thioamide (C=S stretch ~1,100–1,250 cm⁻¹) and amide (N–H bend ~1,500–1,600 cm⁻¹) groups.
  • ¹H/¹³C NMR : To resolve methylamino (δ ~2.5–3.5 ppm for CH₃N) and thioxo (C=S) environments.
  • Mass spectrometry : To verify molecular weight (MW = 133.19 g/mol) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential dust/aerosol formation.
  • Store in a tightly sealed container away from oxidizers.
  • Dispose via approved waste facilities to prevent environmental release .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural elucidation?

Cross-validate results using complementary methods:

  • Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
  • Analyze X-ray crystallography data for unambiguous confirmation of bond lengths/angles.
  • Replicate synthesis to rule out impurities, as side products (e.g., oxidation byproducts) may skew spectral interpretations .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

  • Solubility : Test polar aprotic solvents (DMF, DMSO) or aqueous buffers with cyclodextrin inclusion complexes.
  • Stability : Conduct pH-dependent degradation studies (e.g., HPLC monitoring under acidic/alkaline conditions). Antioxidants (e.g., BHT) may mitigate thioamide oxidation .

Q. How do structural modifications influence the biological activity of thioacetamide derivatives?

Modifying substituents on the acetamide backbone alters pharmacokinetic properties:

  • Electron-withdrawing groups (e.g., sulfonamides) enhance metabolic stability.
  • Aryl substitutions (e.g., phenylpiperazine) improve receptor binding affinity, as seen in hypoglycemic and anticancer analogs .
  • Quantitative structure-activity relationship (QSAR) models can predict bioactivity trends .

Q. What experimental designs are recommended for assessing cytotoxicity in cell-based studies?

  • Use dose-response assays (e.g., 0.1–100 µM) in cancer cell lines (e.g., CRC cells) with MTT/WST-1 viability kits.
  • Include positive controls (e.g., doxorubicin) and validate selectivity via non-cancerous cell lines (e.g., HEK293).
  • Perform flow cytometry to distinguish apoptosis vs. necrosis .

Data Analysis and Reproducibility

Q. How should researchers interpret conflicting results in biological activity across studies?

  • Evaluate assay conditions (e.g., cell passage number, serum concentration) that may affect compound efficacy.
  • Check for batch-to-batch variability in compound purity (e.g., HPLC >95%).
  • Use meta-analysis tools to compare datasets from independent labs .

Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure IC₅₀ values using recombinant enzymes (e.g., kinases) and substrate analogs.
  • Docking studies : Perform molecular modeling (e.g., AutoDock Vina) to predict binding interactions with target proteins.
  • Mutagenesis : Confirm critical residues via site-directed mutagenesis and activity assays .

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